molecular formula C10H10F3NO B1593809 (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide CAS No. 39995-51-2

(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide

Cat. No.: B1593809
CAS No.: 39995-51-2
M. Wt: 217.19 g/mol
InChI Key: ZJFCMJDNHPXGBY-ZETCQYMHSA-N
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Description

(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide is a chiral compound that features a trifluoromethyl group, a phenylethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide typically involves the reaction of (S)-1-phenylethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomerically pure product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The acetamide moiety can be reduced to the corresponding amine.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted derivatives with modified trifluoromethyl groups.

    Reduction Reactions: Corresponding amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the preparation of various organic compounds.

    Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The phenylethyl group contributes to the compound’s binding affinity and selectivity towards certain biological targets. The acetamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2,2-trifluoro-N-(1-phenylethyl)acetamide: The enantiomer of the compound with similar properties but different stereochemistry.

    N-(1-phenylethyl)acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2,2,2-trifluoroacetamide: Lacks the phenylethyl group, affecting its interactions and applications.

Uniqueness

(S)-2,2,2-trifluoro-N-(1-phenylethyl)acetamide is unique due to the presence of both the trifluoromethyl and phenylethyl groups, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and studies.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(1S)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCMJDNHPXGBY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354669
Record name 2,2,2-Trifluoro-N-[(1S)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39995-51-2
Record name 2,2,2-Trifluoro-N-[(1S)-1-phenylethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39995-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-N-[(1S)-1-phenylethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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